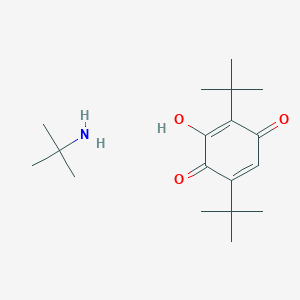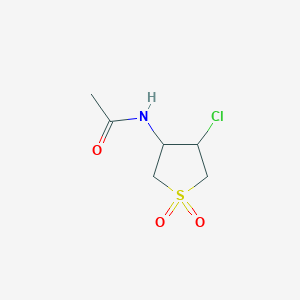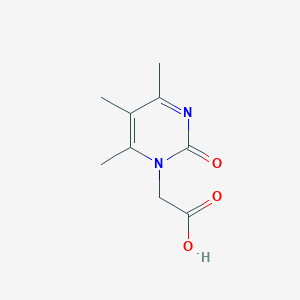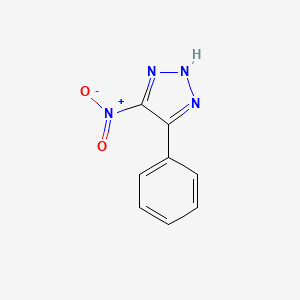![molecular formula C25H29NO6 B7784016 (2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7784016.png)
(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate is a complex organic compound with a unique structure that includes a benzofuran core, a piperidinium moiety, and a trimethoxybenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the trimethoxybenzylidene group through a condensation reaction. The final step involves the quaternization of the piperidinium moiety.
Benzofuran Core Synthesis: The benzofuran core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of Trimethoxybenzylidene Group: This step involves a condensation reaction between the benzofuran core and 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions.
Quaternization of Piperidinium Moiety: The final step involves the reaction of the intermediate compound with 3-methylpiperidine and a suitable alkylating agent to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study its effects on various biological systems, including its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases where its specific molecular targets are involved.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpiperidinium Ionic Liquids:
Azepanium and Pyrrolidinium Analogues: These compounds have similar cationic structures and are used in similar applications, such as ionic liquids and electrolytes.
Uniqueness
(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-olate is unique due to its combination of a benzofuran core, a trimethoxybenzylidene group, and a piperidinium moiety This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propiedades
IUPAC Name |
(2Z)-7-[(3-methylpiperidin-1-ium-1-yl)methyl]-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-15-6-5-9-26(13-15)14-18-19(27)8-7-17-23(28)20(32-24(17)18)10-16-11-21(29-2)25(31-4)22(12-16)30-3/h7-8,10-12,15,27H,5-6,9,13-14H2,1-4H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHVTGINQACFIQ-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC[NH+](C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC[NH+](C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7783947.png)

![2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B7783958.png)
![6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B7783965.png)



![2-[(3-Methoxyphenyl)methyl-methylazaniumyl]acetate](/img/structure/B7783997.png)
![2-(9-Oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid](/img/structure/B7783999.png)

![(2Z)-2-(2,5-dimethoxybenzylidene)-7-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7784013.png)



